molecular formula C17H22F2N4O3 B7053858 N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide

Cat. No.: B7053858
M. Wt: 368.4 g/mol
InChI Key: WHSAMKZHAVELAX-UHFFFAOYSA-N
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Description

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a 2-methylpropyl group, a furan ring, and a morpholine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and 2-methylpropyl groups. The furan ring is then attached, and finally, the morpholine carboxamide moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, furan-containing molecules, and morpholine carboxamides. Examples include:

  • N-[5-(trifluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide
  • N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(thiophene-2-yl)morpholine-4-carboxamide

Uniqueness

What sets N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar molecules.

Properties

IUPAC Name

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O3/c1-11(2)9-23-15(16(18)19)12(8-20-23)21-17(24)22-5-7-26-14(10-22)13-4-3-6-25-13/h3-4,6,8,11,14,16H,5,7,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAMKZHAVELAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)NC(=O)N2CCOC(C2)C3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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